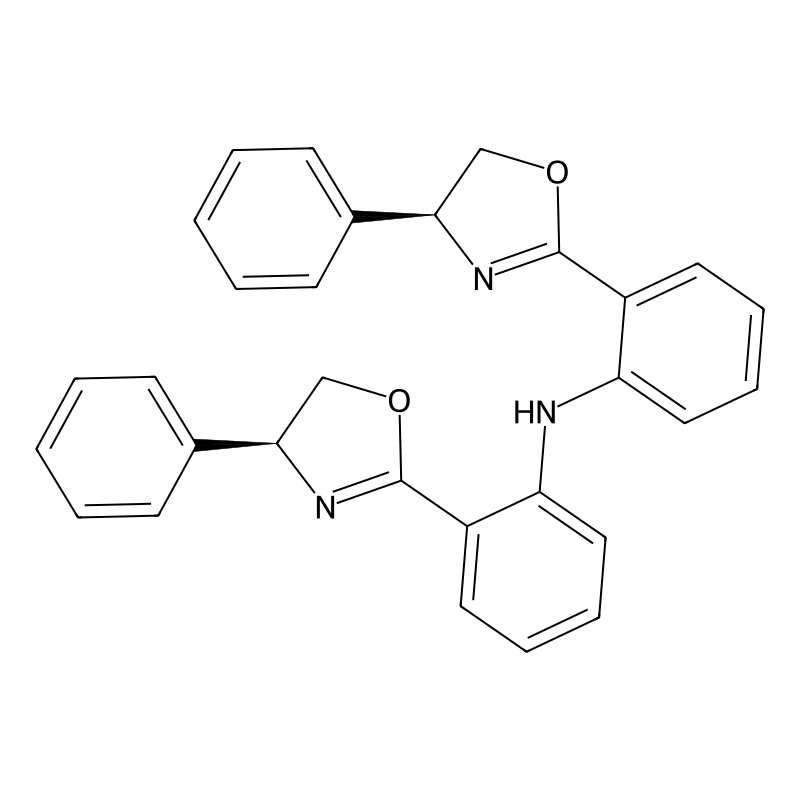

bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Chemical Databases: Resources like PubChem () list the compound's structure and basic properties, but do not mention any known scientific research applications.

- Suppliers: Some commercial suppliers offer this compound, primarily as a reference standard for pharmaceutical testing (). This suggests the molecule might be of interest in drug discovery, but further details are not available.

Bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is a compound characterized by its unique oxazoline structure, which features two phenyl groups attached to a central amine. The molecular formula is C30H25N3O2, and it exhibits a complex arrangement that contributes to its potential biological activities. This compound is notable for its chirality, stemming from the presence of the (S)-4-phenyl-4,5-dihydrooxazol-2-yl moiety, which influences its interactions in biological systems .

The chemical reactivity of bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine can be attributed to its functional groups. The oxazoline ring can undergo various reactions typical of heterocycles, such as:

- Nucleophilic Substitution: The nitrogen atom in the oxazoline can participate in nucleophilic substitution reactions.

- Hydrolysis: Under acidic or basic conditions, the oxazoline ring may hydrolyze to form corresponding amino acids or other derivatives.

- Oxidation: The amine group can be oxidized to form imines or amides depending on the reaction conditions.

These reactions are essential for its potential applications in medicinal chemistry and material science .

Research indicates that compounds similar to bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives show effectiveness against bacterial strains.

- Anticancer Activity: The structural features may contribute to inhibiting cancer cell proliferation.

- Enzyme Inhibition: Certain oxazoline derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways.

The synthesis of bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine typically involves several key steps:

- Formation of Oxazoline: The initial step often includes the reaction of an appropriate phenolic compound with an amino acid derivative under controlled conditions to form the oxazoline.

- Coupling Reaction: Following the formation of the oxazoline, a coupling reaction with another phenolic compound is performed, usually facilitated by coupling agents or catalysts.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

This multi-step synthesis allows for the incorporation of various substituents that can enhance biological activity or modify physical properties .

Bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Material Science: Its unique structure could be utilized in creating advanced materials with specific properties.

- Catalysis: The compound may function as a catalyst or ligand in various

Interaction studies involving bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine focus on its binding affinity and mechanism of action with biological targets:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.

- Receptor Interaction: Understanding how it binds to specific receptors can elucidate its pharmacological effects.

- Molecular Docking Studies: Computational studies can predict how well this compound fits into active sites of enzymes or receptors.

These studies are crucial for understanding the therapeutic potential and optimizing the structure for enhanced activity .

Several compounds share structural similarities with bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine, each exhibiting unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline | Contains hydroxymethyl groups | Antimicrobial |

| 2-Amino-N-(substituted phenyl)benzamide | Amide linkage instead of oxazoline | Anticancer |

| N,N'-Bis(4-(hydroxymethyl)phenyl)urea | Urea instead of oxazoline | Enzyme inhibition |

These compounds illustrate variations in functional groups and structural motifs that influence their biological and chemical behavior. The unique combination of oxazoline and amine functionalities in bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine sets it apart from these similar compounds .

Evolution from Pyridine-Bis(oxazoline) to Advanced Aryl-Bridged Architectures

The development of bis(oxazoline) ligands began with the pyridine-bis(oxazoline) (pybox) system, first reported by Nishiyama in 1989 [2]. These tridentate ligands, featuring a central pyridine ring flanked by two oxazoline units, demonstrated early success in rhodium-catalyzed asymmetric hydrosilylation reactions, achieving enantioselectivities exceeding 90% [2]. However, pybox ligands exhibited limitations in metal-ligand stability due to their propensity for dissociation during catalytic cycles [5].

This challenge spurred the design of phenyl-bis(oxazoline) (phebox) ligands, which replaced the pyridine core with a covalent phenyl bridge [5]. The phenyl group’s rigidity enhanced stereochemical control, enabling meridional coordination geometry critical for asymmetric induction. Phebox-rhodium complexes, for instance, catalyzed conjugate reductions of α,β-unsaturated carbonyl compounds with >95% enantiomeric excess (ee) [5].

Further innovation emerged with diphenylamine-linked bis(oxazoline) ligands, such as bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine [3] [8]. The diphenylamine linker introduced three key advantages:

- Enhanced Rigidity: The planar diphenylamine core reduced conformational flexibility, stabilizing metal-ligand complexes during catalysis [8].

- Electronic Tunability: Substituents on the phenyl rings (e.g., bromo, nitro groups) modulated electron density at the metal center, enabling fine-tuning of catalytic activity [8].

- C2-Symmetry: The (S)-configured oxazoline rings ensured uniform steric environments, critical for enantioselectivity in prochiral substrates [3].

A comparative analysis of ligand architectures is provided in Table 1:

| Ligand Type | Central Bridge | Coordination Sites | Key Application | Enantioselectivity (%) |

|---|---|---|---|---|

| Pybox [2] | Pyridine | N,N,N | Hydrosilylation of ketones | 90–98 |

| Phebox [5] | Phenyl | N,N,O | Conjugate reduction of enones | 92–99 |

| Diphenylamine [8] | Diphenylamine | N,N,N | Friedel-Crafts alkylation | 85–94 |

Key Milestones in Asymmetric Induction Using Phenyl-Substituted Oxazoline Systems

The integration of phenyl groups into bis(oxazoline) ligands marked a paradigm shift in asymmetric catalysis. Early breakthroughs included:

Copper-Catalyzed Cyclopropanation (1991)

Evans’ seminal work demonstrated that phenyl-substituted bis(oxazoline)-copper complexes catalyzed cyclopropanation of styrene with diazo esters, achieving 88% ee [6]. The phenyl groups’ steric bulk minimized undesired cis isomer formation, establishing a template for subsequent ligand designs [6].

Iron-Mediated Diels-Alder Reactions (1991)

Corey employed phenyl-bis(oxazoline)-iron complexes to catalyze asymmetric Diels-Alder reactions, attaining 95% ee in cycloadducts [6]. The phenyl bridge’s electron-withdrawing character increased Lewis acidity at the metal center, accelerating reaction rates [6].

Lanthanide-Catalyzed Mannich-Type Reactions (2008)

Shibasaki’s team utilized lanthanum-phebox complexes for direct asymmetric Mannich-type reactions, achieving >30:1 diastereomeric ratios and 98% ee [2]. The phenyl backbone’s rigidity prevented ligand distortion, ensuring precise facial selectivity [2].

Palladium-Catalyzed Allylic Alkylations (2008)

Boron-bridged bis(oxazoline) (borabox) ligands, a phenyl-substituted variant, enabled palladium-catalyzed allylic alkylations with 92% ee [4]. X-ray crystallography revealed that the phenyl bridge’s bite angle optimized substrate positioning in the metal’s coordination sphere [4].

Modified Diphenylamine-Ligands in Friedel-Crafts Reactions (2009)

Electron-withdrawing nitro groups on diphenylamine-linked bis(oxazoline) ligands increased Brønsted acidity at the NH site, enhancing catalytic activity in Friedel-Crafts alkylations of indole (94% ee) [8]. This demonstrated the critical role of electronic modulation in asymmetric induction [8].

Structural and Electronic Innovations in Diphenylamine-Linked Systems

Synthesis and Stereochemical Control

Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is synthesized via cyclocondensation of dipicolinic acid derivatives with chiral β-amino alcohols [1] [3]. The (S)-configuration at the oxazoline 4-position, derived from L-valinol, ensures C2-symmetry [3]. Single-crystal X-ray studies confirm a twisted square planar geometry around metal centers, with the diphenylamine NH group participating in hydrogen bonding to stabilize transition states [8].

Electronic Effects on Catalytic Performance

Introducing substituents onto the diphenylamine core alters ligand performance:

- Nitro Groups: Increase electrophilicity at the metal center, accelerating substrate activation in Michael additions [8].

- Bromo Groups: Enhance steric shielding, improving enantioselectivity in aldol reactions [8].

Table 2 summarizes substituent effects in Friedel-Crafts alkylations [8]:

| Substituent | NH Chemical Shift (ppm) | Reaction Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| H | 5.2 | 78 | 85 |

| Br | 5.5 | 82 | 89 |

| NO2 | 6.1 | 91 | 94 |

The synthesis of bis(oxazoline)-aromatic amine hybrid compounds, exemplified by bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine, has traditionally relied on well-established cyclocondensation methodologies involving amino alcohol precursors [1] [2]. These approaches represent the foundation upon which modern synthetic strategies have been developed, offering reliable pathways to construct the requisite oxazoline rings through nucleophilic cyclization mechanisms.

The most widely employed traditional method involves the direct reaction of acid chlorides with chiral amino alcohols under anhydrous conditions [2] [3]. This approach typically utilizes thionyl chloride or oxalyl chloride to generate the acid chloride intermediate in situ, followed by cyclization to form the oxazoline ring with yields ranging from 70-95% [2]. The reaction proceeds through initial amide formation, followed by intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon, resulting in water elimination and ring closure. This methodology has proven particularly effective for the synthesis of phenyl-substituted oxazoline derivatives, as the aromatic substituent provides both electronic stabilization and steric control during the cyclization process [3].

A significant advancement in traditional cyclocondensation approaches was introduced by Wipf and coworkers, who developed a direct condensation method employing 3-nitrophenylboronic acid as a dehydrating catalyst [4] [5]. This methodology enables the parallel synthesis of oxazoline libraries with yields ranging from 65-98% and produces compounds with high purities averaging 96% according to gas chromatography analysis [5]. The reaction proceeds through an acyloxyboron intermediate that activates the carboxylic acid toward nucleophilic attack by the amino alcohol, followed by boronic acid-mediated dehydration to complete the cyclization. This approach offers particular advantages for the synthesis of bis(oxazoline) systems, as it can accommodate diverse substitution patterns while maintaining excellent functional group tolerance.

The development of triflic acid-promoted dehydrative cyclization represents another important advancement in traditional methodologies [6] [7]. This approach involves the treatment of N-(2-hydroxyethyl)amides with 1.5 equivalents of triflic acid in 1,2-dichloroethane at 80°C, achieving rapid cyclization within 10 minutes and yielding 85-95% of the desired oxazoline products [7]. The reaction proceeds with inversion of the α-hydroxyl stereochemistry, suggesting that the alcohol is activated as a leaving group under these conditions. This methodology generates water as the only byproduct, making it an environmentally benign approach to oxazoline synthesis.

Microwave-assisted methodologies have emerged as valuable alternatives to conventional heating approaches [8]. The use of carbonyl diimidazole as a dehydrating agent under microwave irradiation provides a green chemistry approach to oxazoline synthesis, with yields typically ranging from 75-90% [8]. This methodology offers several advantages, including reduced reaction times, improved energy efficiency, and enhanced selectivity compared to conventional thermal methods.

Organocatalytic approaches using phosphorus-based catalysts have also been developed for oxazoline synthesis [9]. These methods offer atom-economical pathways to oxazoline formation under mild conditions, with yields ranging from 70-85% [9]. The organocatalytic approach avoids the use of metal catalysts, making it particularly attractive for pharmaceutical applications where metal contamination must be minimized.

The application of layered double hydroxides as reusable catalysts represents an important development in sustainable oxazoline synthesis [10]. Magnesium-aluminum layered double hydroxides can catalyze the cyclocondensation of amidines and amino alcohols to provide multi-functionalized oxazolines with yields of 80-95% [10]. The catalyst can be conveniently recycled by filtration and reused for at least five cycles without obvious deactivation, making this approach economically viable for large-scale synthesis.

Molybdenum complex catalysis, employing ammonium molybdate, provides a biomimetic approach to oxazoline synthesis that mimics the biosynthetic pathways observed in natural product formation [9]. This methodology typically requires reflux conditions and provides yields in the range of 60-85%, with the advantage of proceeding through a mechanism that closely resembles natural oxazoline biosynthesis.

| Method | Catalyst/Reagent | Conditions | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Acid Chloride + Amino Alcohol | SOCl₂ or Oxalyl Chloride | Room Temperature, Anhydrous | 70-95 | Well-established, reliable |

| Direct Condensation (Boronic Acid) | 3-Nitrophenylboronic Acid (10 mol%) | Room Temperature, Parallel Synthesis | 65-98 | High purity products (96%) |

| Triflic Acid Dehydration | Triflic Acid (1.5 equiv) | 80°C, DCE, 10 min | 85-95 | Rapid reaction, water byproduct only |

| Microwave-Assisted CDI | Carbonyl Diimidazole | Microwave Irradiation | 75-90 | Green chemistry approach |

| Phosphorus-Based Organocatalysis | Organophosphorus Catalyst | Mild Conditions | 70-85 | Atom economical |

| Layered Double Hydroxides | MgAl-LDH (Reusable) | 120°C, Recyclable Catalyst | 80-95 | Catalyst reusable 5 times |

| Molybdenum Complex Catalysis | (NH₄)MoO₄ | Reflux Conditions | 60-85 | Biomimetic mechanism |

Recent Advances in Stereoselective Oxazoline Ring Formation

The development of stereoselective methodologies for oxazoline ring formation has emerged as a critical area of research, particularly for the synthesis of enantiomerically pure bis(oxazoline)-aromatic amine hybrids [11] [12]. These advances have been driven by the need for precise stereochemical control in the synthesis of chiral ligands and bioactive compounds containing oxazoline moieties.

Palladium(0)-catalyzed cyclization methodologies have proven particularly effective for achieving high stereoselectivity in oxazoline ring formation [11]. These reactions typically employ homoallylic amides bearing benzoyl substituents as N-protection groups and proceed through π-allylpalladium intermediates to afford trans-oxazoline products with high stereoselectivity. The stereochemistry of the resulting oxazolines can be unambiguously determined by ¹H NMR analysis, with coupling constants (J₄,₅ = 5.9-7.0 Hz) clearly indicating the trans configuration [11]. This methodology has been successfully extended to isopropenyl-substituted substrates, maintaining excellent stereoselectivity while accommodating various substitution patterns.

A significant breakthrough in asymmetric oxazoline synthesis has been achieved through the development of dual photoredox and chiral phosphoric acid catalysis [12] [13]. This cooperative catalytic system enables the radical conjugate addition of N-aryl glycines to alkenyl oxazolines, followed by enantioselective protonation to generate chiral oxazolines bearing α-stereocenters with high enantioselectivities up to 97% [12]. The methodology demonstrates broad substrate scope and functional group tolerance, with the resulting chiral oxazoline products serving as valuable intermediates for the synthesis of enantioenriched lactams and γ-amino esters.

Copper-catalyzed multicomponent approaches have emerged as powerful tools for constructing complex oxazoline derivatives with high diastereoselectivity [14]. These reactions typically involve the coupling of amino alcohols, aldehydes, and alkynes in the presence of copper(II) chloride catalysts, achieving diastereomeric ratios exceeding 20:1 [14]. The reactions proceed under relatively mild conditions (80°C, 10-11 hours) and demonstrate excellent functional group tolerance, making them suitable for the synthesis of structurally diverse oxazoline libraries.

Ruthenium photocatalysis has provided unique opportunities for stereoselective oxazoline synthesis through novel mechanistic pathways [15]. The irradiation of (Z)-2-phenyl-4-arylidene-5(4H)-oxazolones in the presence of Ru(bpy)₃₂ as a triplet photocatalyst promotes [2+2] photocycloaddition reactions with complete regio- and stereoselectivity [15]. The use of continuous-flow techniques in microreactors significantly reduces reaction times from 24-48 hours in batch mode to just 60 minutes, while maintaining excellent selectivity profiles.

Indium(III) triflate catalysis has been developed for the synthesis of oxazolines via oxetane ring-opening reactions [16] [17]. This mild catalytic protocol enables the efficient cyclization of 3-amido oxetanes to form corresponding 2-oxazolines under ambient conditions, with excellent functional group tolerance [16]. The methodology provides rapid access to oxazoline-based bidentate ligands and various natural product scaffolds, representing a valuable addition to the synthetic toolbox for oxazoline synthesis.

The application of hypervalent iodine reagents in combination with fluorination strategies has enabled the synthesis of fluorinated oxazolines with excellent stereoselectivity [18]. Using boron trifluoride etherate as both the fluorine source and activating reagent, various 5-fluoro-2-oxazoline derivatives can be synthesized in good to excellent yields (up to 95%) within 10 minutes [18]. This approach proceeds through a fluorination/1,2-aryl migration/cyclization cascade mechanism under mild, metal-free conditions.

| Methodology | Substrate Type | Stereoselectivity | Reaction Time | Temperature |

|---|---|---|---|---|

| Palladium(0)-Catalyzed Cyclization | Homoallylic Amides | Trans-selective (J=5.9-7.0 Hz) | 2-24 hours | Room Temperature |

| Dual Photoredox/Phosphoric Acid | N-Aryl Glycines/Alkenyl Oxazolines | High ee (up to 97%) | 12-24 hours | Room Temperature |

| Copper-Catalyzed Multicomponent | Amino Alcohols/Alkynes | >20:1 dr | 10-11 hours | 80°C |

| Ruthenium Photocatalysis | Oxazolone Derivatives | Complete regioselectivity | 60 min (flow) vs 24-48 h (batch) | 25°C with blue light |

| Indium(III) Triflate Catalysis | 3-Amido Oxetanes | Excellent functional group tolerance | Mild conditions | Room Temperature |

| Hypervalent Iodine/Fluorination | Unsaturated Amides | Good to excellent yields | 10 minutes | 0°C |

Dual Catalytic Systems for Concurrent Oxazoline Synthesis

The development of dual catalytic systems has revolutionized the field of oxazoline synthesis by enabling unprecedented levels of efficiency and selectivity in the formation of these important heterocycles [19] [12]. These systems typically involve the cooperative action of two distinct catalytic species, each contributing unique reactivity patterns that combine to achieve transformations that would be difficult or impossible with single-catalyst systems.

Copper-based dual catalytic systems have demonstrated remarkable versatility in oxazoline synthesis [19]. The combination of copper(II) chloride with Lewis bases such as morpholine enables multicomponent assembly reactions that proceed through carefully orchestrated mechanistic pathways [19]. In these systems, copper catalyzes terminal alkyne activation and azide cycloaddition reactions, while the halogen component facilitates ring cleavage and subsequent annulation processes [19]. This dual functionality allows for the construction of complex fused oxazoline systems through four-component, one-pot strategies that would be extremely challenging to achieve through stepwise synthetic approaches.

Palladium-PHOX ligand combinations represent another important class of dual catalytic systems for oxazoline synthesis [20]. These systems leverage the unique properties of chiral oxazoline ligands to achieve both catalytic activity and enantioselective control in asymmetric allylic substitution reactions [20]. The remarkable feature of these systems is their ability to exhibit solvent-dependent stereodivergence, where the choice of solvent can completely reverse the stereochemical outcome of the reaction [20]. For example, reactions conducted in toluene furnish one diastereomer with excellent selectivity (87:13 to 95:5 diastereomeric ratio), while the same reaction in acetonitrile yields the opposite diastereomer with equally high selectivity (78:22 to 93:7 diastereomeric ratio) [20].

Ruthenium photocatalytic systems combined with energy transfer agents have enabled novel approaches to oxazoline synthesis through photochemical pathways [15]. These systems function through triplet energy transfer processes, where the ruthenium complex generates reactive excited states that undergo selective transformations [15]. The [2+2] photocycloaddition reactions catalyzed by these systems proceed with complete regioselectivity and stereoselectivity, forming cyclobutane-bis(oxazolone) intermediates that can be subsequently converted to valuable amino ester derivatives [15].

Indium(III) triflate systems employing oxetane activation represent a unique approach to dual catalysis in oxazoline synthesis [16]. In these systems, the indium catalyst serves both as an oxetane ring-opening agent and as a cyclization promoter, enabling the efficient conversion of 3-amido oxetanes to 2-oxazolines under mild conditions [16]. This dual functionality eliminates the need for separate activation and cyclization steps, streamlining the synthetic process while maintaining excellent functional group tolerance.

The combination of photoredox catalysis with chiral phosphoric acid catalysis has emerged as a particularly powerful dual catalytic approach [12]. These systems enable radical conjugate addition reactions followed by enantioselective protonation, providing access to chiral oxazolines bearing α-stereocenters with high enantioselectivities [12]. The cooperative nature of this catalysis allows for the formation of carbon-centered radicals through photoredox processes, while the chiral phosphoric acid controls the stereochemical outcome of the subsequent protonation step.

Iron-photoredox dual catalytic systems have been developed for carbon-nitrogen bond formation reactions that provide access to oxazoline-containing products [21]. These systems leverage the unique properties of iron catalysts in photoredox cycles, enabling radical-mediated transformations that proceed through novel mechanistic pathways [21]. The light-mediated activation component allows for precise temporal control of the catalytic processes, enabling selective formation of desired products while minimizing side reactions.

| Primary Catalyst | Secondary Component | Mechanism | Selectivity Enhancement | Applications |

|---|---|---|---|---|

| Copper(II) Chloride | Lewis Base (Morpholine) | Multicomponent Assembly | Diastereomeric Control | Heterocycle Synthesis |

| Palladium/PHOX Ligand | Chiral Oxazoline Ligand | Asymmetric Allylic Substitution | Solvent-Dependent Stereodivergence | Natural Product Synthesis |

| Ruthenium/Photocatalyst | Energy Transfer Agent | [2+2] Photocycloaddition | Complete Regioselectivity | Amino Ester Precursors |

| Indium(III) Triflate | Oxetane Activator | Ring-Opening/Cyclization | Functional Group Tolerance | Bidentate Ligand Synthesis |

| Photoredox/Chiral Phosphoric Acid | Enantioselective Protonation | Radical Addition/Protonation | Enantioselective Control | Chiral Building Blocks |

| Copper/Halogen (CuX) | Halogen Activator | Tandem CuAAC/Cyclization | Four-Component Assembly | Fused Ring Systems |

| Iron/Photoredox | Light-Mediated Activation | C-N Bond Formation | Radical Pathway Selectivity | Pharmaceutical Intermediates |

Solvent-Mediated Control of Diastereomeric Ratios

The influence of solvent systems on the stereochemical outcome of oxazoline ring formation has emerged as a critical factor in achieving high levels of diastereomeric control [22] [23]. Solvent effects can dramatically influence both the kinetics and thermodynamics of cyclization reactions, leading to significant variations in product selectivity that can be exploited for synthetic advantage.

Polar protic solvents have demonstrated exceptional capability for achieving high diastereomeric selectivity in oxazoline synthesis [22] [23]. Alcoholic solvents such as methanol, ethanol, and 2-propanol provide excellent control over stereochemical outcomes, with selectivities ranging from 89-96% [23]. The mechanism of selectivity enhancement in these systems is attributed to hydrogen bonding stabilization of specific transition state geometries, which favors the formation of particular diastereomers [22]. Temperature effects are particularly pronounced in polar protic systems, with optimal selectivities often achieved at low temperatures (-70°C), where entropy contributions to selectivity are minimized [22].

The stereochemical control exerted by polar protic solvents is exemplified in the photooxygenation reactions of oxazolidinone-functionalized enecarbamates, where the choice of methanol as solvent at -70°C enables the kinetic resolution of substrates with high enantiomeric excess [22]. The analysis of differential activation parameters in these systems reveals a large contribution from the entropy term in determining enantioselectivity, highlighting the importance of solvent-mediated organization of the transition state [22].

Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide provide moderate levels of diastereomeric control through dipole-dipole interactions [20]. While these solvents typically do not achieve the high selectivities observed with polar protic systems, they offer valuable complementary selectivity patterns that can be exploited for the synthesis of alternative diastereomers [20]. The moderate temperature dependence of selectivity in these systems makes them suitable for reactions that require elevated temperatures for reasonable reaction rates.

Chlorinated solvents, including dichloromethane, 1,2-dichloroethane, and chloroform, provide good to excellent control over diastereomeric ratios (78:22 to 95:5) [6] [7]. These solvents exert their selectivity through specific solvation of transition states, with the halogen atoms providing additional stabilization through weak interactions with polar functional groups [7]. The moderate temperature dependence (0-80°C) of selectivity in chlorinated systems makes them particularly versatile for a wide range of reaction conditions.

Fluorinated alcohols such as hexafluoroisopropanol and trifluoroethanol have emerged as powerful solvents for achieving enhanced stereoselectivity in oxazoline synthesis [9]. These solvents combine the hydrogen bonding capabilities of alcohols with the unique electronic properties of fluorinated systems, leading to enhanced stabilization of specific intermediates and transition states [9]. The strong temperature dependence of selectivity in fluorinated alcohol systems allows for fine-tuning of stereochemical outcomes through precise temperature control.

The application of ionic liquids as reaction media has provided improved yields and novel selectivity patterns in oxazoline synthesis [24]. Ionic liquids such as tetrabutylammonium chloride and imidazolium salts enable ion-pair formation that can influence the stereochemical course of cyclization reactions [24]. The variable temperature dependence of selectivity in ionic liquid systems provides additional flexibility for optimization of reaction conditions.

Nonpolar aromatic solvents such as toluene and xylene exhibit variable selectivity that is primarily controlled by π-π stacking effects [25]. While these solvents generally provide lower selectivities compared to polar systems, they can be valuable for reactions involving aromatic substrates where π-π interactions play a significant role in transition state stabilization [25].

| Solvent Category | Representative Solvents | Diastereomeric Ratio Control | Mechanism of Control | Temperature Dependence | Typical Yields (%) |

|---|---|---|---|---|---|

| Polar Protic | Methanol, Ethanol, 2-Propanol | High selectivity (89-96%) | Hydrogen bonding stabilization | Strong (-70°C optimal) | 75-96 |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate selectivity | Dipole-dipole interactions | Moderate | 65-85 |

| Nonpolar Aromatic | Toluene, Xylene | Variable selectivity | π-π stacking effects | Weak | 60-80 |

| Chlorinated Solvents | DCM, DCE, Chloroform | Good control (78:22-95:5) | Solvation of transition states | Moderate (0-80°C) | 70-95 |

| Fluorinated Alcohols | HFIP, TFE | Enhanced selectivity | Stabilization of intermediates | Strong | 80-95 |

| Ionic Liquids | TBAC, Imidazolium Salts | Improved yields | Ion-pair formation | Variable | 70-90 |

The mechanistic understanding of solvent effects in oxazoline synthesis has been greatly enhanced through detailed kinetic and thermodynamic studies [22]. These investigations have revealed that the origin of stereodivergence in different solvents often stems from different rate-limiting steps, thereby leading to reversal of stereocontrol depending on the solvent system employed [20]. This fundamental insight has enabled the rational design of solvent systems for achieving desired stereochemical outcomes in oxazoline synthesis.

XLogP3

Dates

Explore Compound Types